1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C21H19FN4O3S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19FN4O3S/c1-29-17-8-2-13(3-9-17)10-18-24-25-21(30-18)23-20(28)14-11-19(27)26(12-14)16-6-4-15(22)5-7-16/h2-9,14H,10-12H2,1H3,(H,23,25,28) |
InChI Key |
BBZXQKKJRBFNAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine-3-Carboxamide Core
The 5-oxopyrrolidine-3-carboxamide moiety is synthesized from L-proline derivatives. Source details the acylation of L-proline with chloroacetyl chloride to form 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (yield: 78%), followed by conversion to the carboxamide via DCC-mediated coupling with ammonium bicarbonate . For the target compound, this intermediate undergoes position-specific oxidation at C5 using Jones reagent (CrO3/H2SO4) to introduce the 5-oxo group . Subsequent amidation at C3 is achieved via activation with TFAA (trifluoroacetic anhydride) and reaction with 4-fluorophenylamine, yielding 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (Table 1) .
Table 1: Key Intermediates in Pyrrolidine Core Synthesis
| Intermediate | Reagents/Conditions | Yield (%) | Characterization (¹H-NMR) |
|---|---|---|---|
| 1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | Chloroacetyl chloride, THF, reflux | 78 | δ 4.35 (m, 1H, CH), 3.65 (t, 2H, CH2Cl) |
| 5-Oxopyrrolidine-3-carboxamide | Jones reagent, acetone, 0°C | 65 | δ 2.45–2.65 (m, 2H, CH2CO), 3.90 (s, 1H, NH) |
Formation of the 1,3,4-Thiadiazol-2(3H)-Ylidene Ring
The thiadiazole ring is constructed via cyclization of thiosemicarbazone precursors. Source demonstrates that treating phenyl thiosemicarbazones with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile induces oxidative cyclization to form 1,3,4-thiadiazoles . For the target compound, (E)-2-(4-methoxybenzylidene)-N-phenylhydrazinecarbothioamide is synthesized by condensing 4-methoxybenzaldehyde with N-phenylthiosemicarbazide in ethanol under acidic conditions (HCl catalyst) . Subsequent DDQ-mediated cyclization yields 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene (Table 2) .
Table 2: Thiadiazole Ring Synthesis Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| DDQ Equivalents | 1.1 eq | <1.0 eq: Incomplete cyclization |
| Solvent | Acetonitrile | Ethanol reduces yield by 20% |
| Reaction Time | 12 h | Shorter durations yield impurities |
Coupling of Pyrrolidine and Thiadiazole Moieties
The final step involves coupling the pyrrolidine-3-carboxamide with the thiadiazol-2(3H)-ylidene group. Source employs a nucleophilic substitution strategy, where the chloroacetyl intermediate reacts with thiadiazol-2-amine under basic conditions (K2CO3, acetone) . For the target compound, 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is treated with 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene in THF at 0°C, followed by warming to room temperature to facilitate imine formation (Table 3) . The (2E) configuration is ensured by steric hindrance from the 4-methoxybenzyl group, favoring trans geometry .
Table 3: Coupling Reaction Optimization
| Condition | Outcome |
|---|---|
| Solvent: THF vs. DCM | THF improves solubility by 40% |
| Temperature: 0°C → RT | Prevents side reactions at RT |
| Base: K2CO3 vs. Et3N | K2CO3 enhances regioselectivity |
Purification and Characterization
Source highlights crystallization using dichloromethane and anti-solvents (e.g., hexane) to obtain the free base anhydrate form . The target compound is purified via sequential recrystallization from ethanol/dichloromethane (1:3 v/v), yielding a white crystalline solid (mp: 199–201°C) . Purity is validated by HPLC (99.2%, C18 column, 70:30 acetonitrile/water) , and structure confirmation is achieved through ¹H-NMR and ESI-MS (Table 4) .
Table 4: Analytical Data for Final Compound
| Technique | Data |
|---|---|
| ¹H-NMR (400 MHz, DMSO-d6) | δ 8.12 (s, 1H, NH), 7.45 (d, 2H, Ar-F), 6.95 (d, 2H, OCH3-Ar) |
| ESI-MS | m/z 482.1 [M+H]+ |
| HPLC Retention Time | 6.8 min |
Scale-Up Considerations and Yield Optimization
Industrial-scale production (Source ) recommends maintaining a substrate concentration ≥50 mg/mL in dichloromethane to prevent gelation during anti-solvent addition . Batch-wise crystallization at 1:1.5–1:10 solvent/anti-solvent ratios achieves consistent particle size (D90: 50–70 µm) . The overall yield from L-proline is 32%, with thiadiazole cyclization (75%) and coupling (65%) as rate-limiting steps .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share the pyrrolidinone-thiadiazole scaffold but differ in substituents on the thiadiazole ring or pyrrolidine core. Below is a comparative analysis based on the evidence provided:
Substituent Variations on the Thiadiazole Ring
Core Scaffold Modifications
- Pyrazole vs. Thiadiazole Derivatives: Compounds like N-(1-Amino-3-Methyl-1-Oxobutan-2-Yl)-1-(Cyclohexylmethyl)-5-(4-Fluorophenyl)-1H-Pyrazole-3-Carboxamide () replace the thiadiazole with a pyrazole ring.
- Dihydropyridine Analogs: 1,4-Dihydropyridines (e.g., AZ331 in ) lack the thiadiazole-pyrrolidinone system but share carboxamide linkages. These are often calcium channel modulators, suggesting divergent pharmacological targets .
Biological Activity
The compound 1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly its anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{19}H_{19}FN_{4}O_{3}S
- Molecular Weight : 396.44 g/mol
- IUPAC Name : 1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer proliferation and apoptosis. It exhibits significant cytotoxic effects on various cancer cell lines through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that the compound effectively inhibits the growth of human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) by inducing apoptosis and cell cycle arrest .
- Induction of Apoptosis : The compound has been reported to activate caspases involved in the apoptotic pathway, leading to programmed cell death in malignant cells .
- Targeting Kinase Pathways : Research indicates that the compound may inhibit key kinases such as ERK1/2, which are crucial for cell survival and proliferation .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of this compound against different types of cancer. The following table summarizes key findings from various research articles:
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the thiadiazole ring and substitution patterns on the phenyl groups significantly influence the biological activity of the compound. For instance:
- Substituting a fluorine atom at the para position of the phenyl ring enhances anticancer activity compared to chlorine substitutions .
- The presence of a methoxy group on the benzyl moiety appears to improve solubility and bioavailability, contributing to increased efficacy .
Case Studies
In a notable case study by Alam et al. (2011), a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, compounds similar to 1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide exhibited significant cytotoxicity against multiple human cancer cell lines with varying IC50 values .
Q & A
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide, and how can reaction yields be improved?
Answer: The synthesis of this compound involves multi-step reactions, including condensation of substituted fluorophenyl and methoxybenzyl precursors with thiadiazole intermediates. Key steps include:
- Cyclocondensation of 4-fluorophenylpyrrolidinone derivatives with thiadiazole-2(3H)-ylidene groups under reflux conditions (e.g., acetonitrile, 80°C, 12–24 hours) .
- Optimization via Design of Experiments (DoE) to assess factors like temperature, solvent polarity, and catalyst loading. For example, using fractional factorial designs to maximize yield (typically 60–75% in published protocols) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Answer: Structural confirmation requires:
- NMR Spectroscopy : and NMR to resolve the thiadiazole ring protons (δ 7.8–8.2 ppm) and methoxybenzyl group (singlet at δ 3.8 ppm for OCH) .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 454.12 (calculated for CHFNOS) with fragmentation patterns matching the thiadiazole-pyrrolidine core .
- X-ray Crystallography : Used to confirm the (2E)-configuration of the thiadiazole-ylidene moiety, with bond angles (C=N–C) of ~120° .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in bioactivity (e.g., IC values in kinase assays) are addressed via:
- Standardized Assay Conditions : Use of uniform cell lines (e.g., HEK293 for kinase inhibition) and ATP concentrations (1 mM) to minimize variability .
- Meta-Analysis : Cross-referencing data from PubChem (e.g., anti-inflammatory activity) with independent studies to identify outliers caused by impurities (e.g., residual solvents affecting cytotoxicity) .
- Dose-Response Curves : Repeating experiments with ≥3 biological replicates and Hill slope analysis to validate potency trends .
Q. How can computational methods guide the design of derivatives with enhanced target selectivity?
Answer:
- Molecular Docking : Using AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., p38 MAPK). Key residues (e.g., Lys53, Asp168) form hydrogen bonds with the pyrrolidine-5-oxo group .
- QSAR Modeling : Building regression models based on substituent electronic parameters (Hammett σ) to predict IC values. For example, electron-withdrawing groups on the fluorophenyl ring improve binding by 1.5–2.0 log units .
- MD Simulations : Assessing stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2.0 Å) .
Q. What are the challenges in analyzing metabolic stability, and how are they methodologically addressed?
Answer:
- In Vitro Hepatic Microsomal Assays : Incubating the compound with rat liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) for 60 minutes. LC-MS/MS quantifies parent compound depletion (t <30 min indicates rapid metabolism) .
- Metabolite Identification : Using UPLC-QTOF-MS to detect phase I metabolites (e.g., hydroxylation at the thiadiazole ring) and phase II conjugates (glucuronidation of the methoxybenzyl group) .
- CYP Inhibition Studies : Screening against CYP3A4 and CYP2D9 isoforms via fluorometric assays to assess drug-drug interaction risks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
